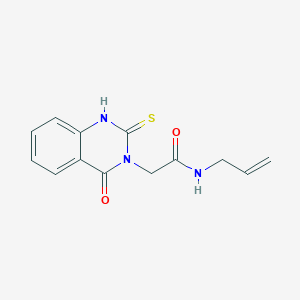
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a quinazoline derivative that has been synthesized through various methods and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been studied for its potential use as a therapeutic agent in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to possess activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide in lab experiments include its wide range of biological activities and its potential use as a therapeutic agent in various fields. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide. One future direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another future direction is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Synthesemethoden
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has been synthesized through various methods, including the reaction of 2-aminobenzamide with ethyl 2-cyanoacetate and thioacetamide. Another method involves the reaction of 2-aminobenzamide with ethyl cyanoacetate and elemental sulfur. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Eigenschaften
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAHZWLLVKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
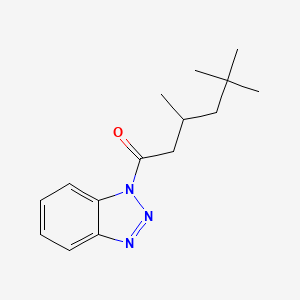
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
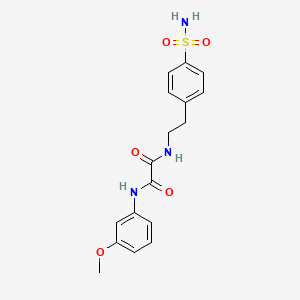
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)

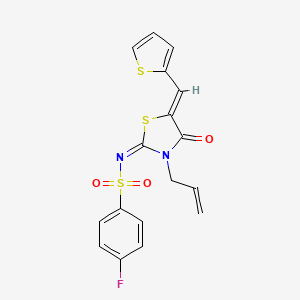
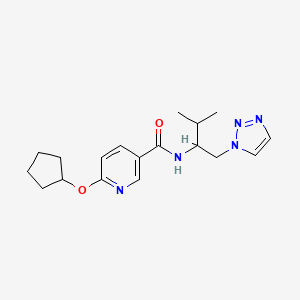

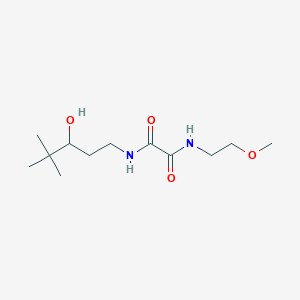
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)